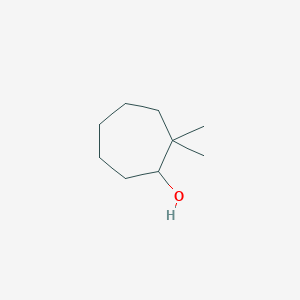
2,2-Dimethylcycloheptan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2-Dimethylcycloheptan-1-ol is an organic compound with the molecular formula C9H18OThis compound finds significant applications in various industries, including perfumes, cosmetics, and pharmaceuticals.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dimethylcycloheptan-1-ol typically involves the reduction of 2,2-Dimethylcycloheptanone. This reduction can be achieved using reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation .
Industrial Production Methods: On an industrial scale, the production of this compound may involve catalytic hydrogenation of the corresponding ketone using a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature. This method ensures high yield and purity of the final product .
化学反应分析
Types of Reactions: 2,2-Dimethylcycloheptan-1-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2,2-Dimethylcycloheptanone using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: The compound can be further reduced to form 2,2-Dimethylcycloheptane using strong reducing agents.
Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or sodium borohydride (NaBH4) in methanol.
Substitution: Hydrochloric acid (HCl) or sulfuric acid (H2SO4) for dehydration reactions.
Major Products Formed:
Oxidation: 2,2-Dimethylcycloheptanone.
Reduction: 2,2-Dimethylcycloheptane.
Substitution: Various substituted cycloheptanes depending on the nucleophile used.
科学研究应用
2,2-Dimethylcycloheptan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It is explored for its potential therapeutic applications, particularly in the formulation of topical analgesics and cooling agents.
Industry: The compound is used in the manufacture of fragrances, flavorings, and cosmetic products due to its pleasant aroma and cooling effect.
作用机制
The mechanism of action of 2,2-Dimethylcycloheptan-1-ol involves its interaction with sensory receptors in the skin, leading to a cooling sensation. This is primarily due to its ability to activate transient receptor potential (TRP) channels, particularly TRPM8, which are responsible for detecting cold temperatures. The activation of these channels results in a cooling effect, making it useful in topical applications .
相似化合物的比较
Menthol: Similar in structure and function, menthol also provides a cooling sensation and is widely used in similar applications.
Cyclohexanol: Another cyclic alcohol, but with a six-membered ring, it has different chemical properties and applications.
2,2-Dimethylcyclohexanol: A structurally similar compound with a six-membered ring, used in different industrial applications.
Uniqueness: 2,2-Dimethylcycloheptan-1-ol is unique due to its seven-membered ring structure, which imparts distinct chemical properties and reactivity compared to six-membered ring analogs. Its ability to provide a cooling sensation similar to menthol makes it valuable in various applications, particularly in the cosmetic and pharmaceutical industries .
属性
分子式 |
C9H18O |
|---|---|
分子量 |
142.24 g/mol |
IUPAC 名称 |
2,2-dimethylcycloheptan-1-ol |
InChI |
InChI=1S/C9H18O/c1-9(2)7-5-3-4-6-8(9)10/h8,10H,3-7H2,1-2H3 |
InChI 键 |
OYCABOPCPGTMKL-UHFFFAOYSA-N |
规范 SMILES |
CC1(CCCCCC1O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















